molecular formula C12H13N3O2 B2816808 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 617697-69-5

2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2816808
CAS No.: 617697-69-5
M. Wt: 231.255
InChI Key: NPXFILYIEWTDDC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions.

  • Formation of the Pyrido[1,2-a]pyrimidine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out under reflux in the presence of a suitable catalyst such as acetic acid.

      Process: The condensation of 2-aminopyridine with ethyl acetoacetate forms the pyrido[1,2-a]pyrimidine core.

  • Functionalization

      Dimethylamino Group Introduction:

      Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Products: Reduction typically yields alcohols or amines depending on the specific functional groups present.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with an amino group instead of a dimethylamino group.

    9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the dimethylamino group, affecting its reactivity and applications.

Uniqueness

2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it particularly useful in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties.

Properties

IUPAC Name

2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-5-4-6-15-10(8)13-11(14(2)3)9(7-16)12(15)17/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXFILYIEWTDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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